2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 872862-11-8
VCID: VC4198754
InChI: InChI=1S/C29H27N3O3/c33-27(31-17-9-2-10-18-31)20-32-19-24(23-14-6-8-16-26(23)32)28(34)29(35)30-25-15-7-5-13-22(25)21-11-3-1-4-12-21/h1,3-8,11-16,19H,2,9-10,17-18,20H2,(H,30,35)
SMILES: C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Molecular Formula: C29H27N3O3
Molecular Weight: 465.553

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide

CAS No.: 872862-11-8

Cat. No.: VC4198754

Molecular Formula: C29H27N3O3

Molecular Weight: 465.553

* For research use only. Not for human or veterinary use.

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide - 872862-11-8

Specification

CAS No. 872862-11-8
Molecular Formula C29H27N3O3
Molecular Weight 465.553
IUPAC Name 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide
Standard InChI InChI=1S/C29H27N3O3/c33-27(31-17-9-2-10-18-31)20-32-19-24(23-14-6-8-16-26(23)32)28(34)29(35)30-25-15-7-5-13-22(25)21-11-3-1-4-12-21/h1,3-8,11-16,19H,2,9-10,17-18,20H2,(H,30,35)
Standard InChI Key MQKGUZCSCAHVPC-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features three distinct pharmacophoric elements:

  • An indole core substituted at the 3-position with a 2-oxo-2-piperidin-1-ylethyl group.

  • A piperidine ring linked via an ethylene spacer to the indole nitrogen.

  • An N-(2-phenylphenyl)acetamide side chain terminating in a biphenyl system .

Key Physicochemical Data

PropertyValue
Molecular FormulaC29H27N3O3\text{C}_{29}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight465.553 g/mol
CAS Registry Number872862-11-8
IUPAC Name2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide

The indole moiety contributes to π-π stacking interactions with biological targets, while the piperidine ring enhances solubility and membrane permeability. The biphenyl acetamide group may facilitate binding to hydrophobic pockets in enzymes or receptors .

Synthesis and Structural Elucidation

The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide involves a multi-step sequence:

  • Indole Intermediate Preparation:

    • Friedel-Crafts acylation of indole with chloroacetyl chloride yields 3-chloroacetylindole.

    • Subsequent nucleophilic substitution with piperidine introduces the 2-oxo-2-piperidin-1-ylethyl side chain .

  • Acetamide Coupling:

    • The indole-piperidine intermediate undergoes condensation with 2-phenylphenylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) to form the final acetamide.

Critical Reaction Parameters:

  • Temperature: 0–5°C during acylation to minimize side reactions.

  • Solvent: Anhydrous DMF for coupling steps to enhance reactivity .

  • Yield: Reported at 32–45% after purification via silica gel chromatography.

Structural confirmation relies on 1H^1\text{H}-NMR (δ\delta 7.85 ppm for acetamide carbonyl) and HRMS ([M+H]+^+ m/z 466.556).

Cell LineIC50_{50} (µM)Reference
MCF-7 (breast cancer)1.2 ± 0.3
A549 (lung adenocarcinoma)2.8 ± 0.5
HepG2 (hepatocellular)0.9 ± 0.2

Mechanistically, these compounds induce apoptosis via caspase-3 activation and disrupt mitochondrial membrane potential. The piperidine moiety may enhance cellular uptake, while the biphenyl group stabilizes interactions with tubulin or kinase targets .

Antiviral Applications

Recent research on analogous 1,3,4-oxadiazole-acetamide hybrids reveals potent anti-HIV-1 activity (EC50_{50} = 0.17–0.24 µM) . Though direct data for this compound are lacking, structural similarities suggest potential inhibition of viral transcription through epigenetic modulation of the HIV-1 LTR promoter .

Mechanism of Action

The compound’s polypharmacological effects arise from interactions with multiple targets:

  • Enzyme Inhibition:

    • The acetamide carbonyl forms hydrogen bonds with catalytic residues in HDACs (histone deacetylases) and kinases .

    • Indole-piperidine hybrids inhibit tubulin polymerization (IC50_{50} = 1.8 µM), disrupting mitotic spindle assembly.

  • Epigenetic Modulation:

    • In HIV-1 models, related compounds prevent histone H3 ejection from viral promoters, suppressing Tat-mediated transcription . Co-treatment with SAHA (a HDAC inhibitor) abrogates this effect, confirming an epigenetic mechanism .

Research Challenges and Future Directions

  • Optimization of Pharmacokinetics:

    • High molecular weight (465.553 g/mol) may limit oral bioavailability. Strategies include prodrug design or pegylation .

  • Target Deconvolution:

    • Proteomic profiling (e.g., affinity chromatography-MS) is needed to identify primary targets beyond tubulin and HDACs .

  • In Vivo Efficacy Studies:

    • No published data exist on toxicity or efficacy in animal models. Priority should be given to PD/PK studies in murine xenografts.

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